2-(Difluoromethyl)-4-methoxyphenol
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Overview
Description
2-(Difluoromethyl)-4-methoxyphenol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methoxyphenol typically involves the introduction of the difluoromethyl group onto a phenol derivative. One common method is the reaction of 4-methoxyphenol with a difluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and difluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various derivatives with modified functional groups.
Scientific Research Applications
2-(Difluoromethyl)-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(Trifluoromethyl)-4-methoxyphenol: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Methoxyphenol: Lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-4-methoxyphenol is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C8H8F2O2 |
---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methoxyphenol |
InChI |
InChI=1S/C8H8F2O2/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8,11H,1H3 |
InChI Key |
UXBYXDIZYMKZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(F)F |
Origin of Product |
United States |
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